Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-
Overview
Description
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is not fully understood. However, it has been suggested that the compound acts by inhibiting enzymes involved in cancer cell proliferation and viral replication. It has also been proposed that the compound acts by inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial properties. In addition, Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' has been investigated for its use in OLEDs due to its high fluorescence quantum yield.
Advantages And Limitations For Lab Experiments
One of the advantages of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is its high yield synthesis method. This allows for large quantities of the compound to be produced for use in various experiments. However, one of the limitations of the compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for the research on Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-'. One potential direction is to investigate its use in combination with other anticancer drugs to enhance their effectiveness. Another direction is to explore its use as a fluorescent probe for biological imaging. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion:
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is a synthetic compound that has potential applications in various fields of scientific research. Its high yield synthesis method, anticancer, antiviral, and antibacterial properties, and use in OLEDs make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' is synthesized by the reaction of isobenzofuran-1(3H)-one, 9-(phenylamino)-, and 3,6-dihydroxy-9H-xanthen-9-one. The reaction is catalyzed by a base, and the resulting compound is obtained in high yield.
Scientific Research Applications
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy-' has potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antibacterial properties. It has also been investigated for its use in organic light-emitting diodes (OLEDs) and as a fluorescent probe for biological imaging.
properties
IUPAC Name |
7-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c21-15-3-1-2-14-18(15)19(24)26-20(14)12-6-4-10(22)8-16(12)25-17-9-11(23)5-7-13(17)20/h1-9,22-23H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCDVUAIWJCGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186899 | |
Record name | 4-Aminofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 4-amino-3',6'-dihydroxy- | |
CAS RN |
3326-33-8 | |
Record name | 4-Amino-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3326-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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